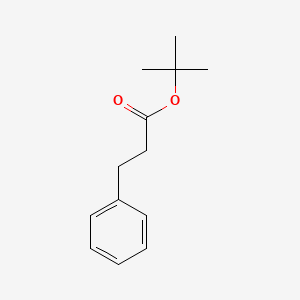

Benzenepropanoic acid, 1,1-dimethylethyl ester

Übersicht

Beschreibung

Benzenepropanoic acid, 1,1-dimethylethyl ester is an organic compound known for its role as an antioxidant in various industrial applications. It is a derivative of benzenepropanoic acid and is characterized by the presence of a 1,1-dimethylethyl group attached to the ester functional group. This compound is commonly used to stabilize polymers and other materials against oxidative degradation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzenepropanoic acid, 1,1-dimethylethyl ester typically involves the esterification of benzenepropanoic acid with 1,1-dimethylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed into the system. The reaction mixture is maintained at an optimal temperature and pressure to ensure maximum yield. The product is then purified through distillation or crystallization to obtain the desired ester in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of various oxidation products, including carboxylic acids and ketones.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ester group in this compound can be substituted by nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide or a catalyst like palladium on carbon.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and aldehydes.

Reduction: Alcohols.

Substitution: Amides, ethers, and other substituted esters.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Antioxidant in Plastics

Benzenepropanoic acid, 1,1-dimethylethyl ester is primarily utilized as an antioxidant in the production of plastics. Its effectiveness in preventing oxidative degradation makes it valuable in various applications:

- Wire and Cable Insulation : The compound helps maintain the integrity and longevity of insulation materials by preventing oxidative damage.

- Film and Sheet Manufacture : It is used to enhance the durability of films and sheets, which are essential in packaging and other applications.

- Automotive Parts : The thermal stability provided by this ester is crucial for components exposed to high temperatures.

2. Thermal Stabilizer

In addition to its antioxidant properties, this compound acts as a thermal stabilizer , which is vital in processes where heat is a factor. This application is particularly relevant in:

- Polymer Processing : It helps maintain the physical properties of polymers during high-temperature processing.

- Long-term Product Stability : By mitigating thermal degradation, it extends the lifespan of finished products.

Environmental and Health Considerations

The Government of Canada conducted a screening assessment on this compound due to concerns regarding its environmental impact. Key findings include:

- Persistence : The compound has a high potential for persistence in the environment but is not expected to bioaccumulate significantly in organisms.

- Exposure Levels : General population exposure is considered low; however, it may occur through indirect routes such as food packaging materials .

Case Study 1: Use in Automotive Industry

A study on automotive parts highlighted the effectiveness of benzenepropanoic acid esters as thermal stabilizers. Components treated with this ester demonstrated enhanced resistance to heat-induced degradation compared to untreated samples. This led to improved performance and longevity of automotive parts under extreme conditions.

Case Study 2: Packaging Materials

Research into packaging materials using benzenepropanoic acid esters showed that these compounds significantly reduced oxidation rates in food packaging films. This enhancement not only extended shelf life but also maintained the quality of packaged goods over time.

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Plastics | Antioxidant for wire insulation | Prevents oxidative degradation |

| Film and sheet manufacture | Enhances durability | |

| Automotive parts | Improves thermal stability | |

| Thermal Stabilization | Polymer processing | Maintains physical properties |

| Long-term product stability | Extends lifespan of products |

Wirkmechanismus

The primary mechanism of action of benzenepropanoic acid, 1,1-dimethylethyl ester is its ability to act as an antioxidant. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to materials and biological systems. The ester group allows it to integrate into various matrices, providing long-term stabilization against oxidation.

Vergleich Mit ähnlichen Verbindungen

- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester

- Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester

Comparison: Benzenepropanoic acid, 1,1-dimethylethyl ester is unique due to its specific ester group, which provides distinct solubility and reactivity characteristics compared to other similar compounds. For instance, the methyl ester variant has a different solubility profile and may be used in different applications where lower molecular weight esters are preferred. The octadecyl ester variant, on the other hand, has a higher molecular weight and is used in applications requiring higher thermal stability and lower volatility.

Biologische Aktivität

Benzenepropanoic acid, 1,1-dimethylethyl ester (CAS Number 70331-94-1), is an organic compound known for its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antioxidant, antibacterial, and potential anticancer effects, supported by relevant research findings and data tables.

This compound is characterized by the following chemical properties:

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Chemical Structure : The compound features a benzene ring attached to a propanoic acid moiety with a dimethyl group.

1. Antioxidant Activity

Research has demonstrated that benzenepropanoic acid esters exhibit significant antioxidant properties. For instance, studies have utilized various methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and SOD (superoxide dismutase) assays to evaluate the antioxidant capacity of extracts containing this compound.

| Method | IC50 Value (ppm) |

|---|---|

| DPPH | 33 |

| SOD | 8.13 |

These findings indicate that benzenepropanoic acid derivatives can effectively scavenge free radicals, thereby protecting cells from oxidative stress .

2. Antibacterial Activity

This compound has shown promising antibacterial effects against various pathogens. In vitro studies revealed that extracts containing this compound were effective against Staphylococcus aureus, with a minimum bactericidal concentration (MBC) of 1875 ppm . The antibacterial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

3. Anticancer Potential

The anticancer properties of benzenepropanoic acid esters have been investigated in several studies. For example, extracts with this compound induced apoptosis in MCF-7 breast cancer cell lines at concentrations as low as 1600 ppm . This suggests that the compound may interfere with cancer cell proliferation and survival mechanisms.

Ecotoxicological Assessment

A screening assessment conducted under the Canadian Environmental Protection Act identified benzenepropanoic acid ester as a substance of high priority due to its persistence and bioaccumulation potential in aquatic environments. Although it poses ecological risks, it did not meet criteria for high hazard to human health based on carcinogenicity or genotoxicity assessments .

Study on Antioxidant and Antibacterial Properties

In a study focusing on Breynia cernua, a plant known for its medicinal properties, the methanol extract exhibited significant antioxidant and antibacterial activities. The extract contained various bioactive compounds including benzenepropanoic acid derivatives, which contributed to its therapeutic effects . The study highlighted the importance of these compounds in developing new plant-derived drugs for treating infections and cancer.

Eigenschaften

IUPAC Name |

tert-butyl 3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-13(2,3)15-12(14)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJRGDRNISZTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446823 | |

| Record name | Benzenepropanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16537-10-3 | |

| Record name | 1,1-Dimethylethyl benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16537-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.